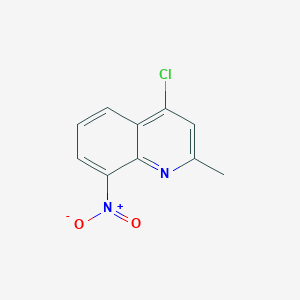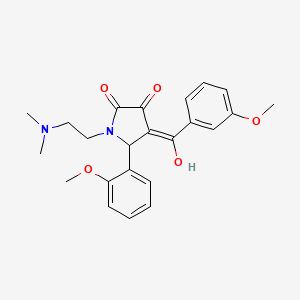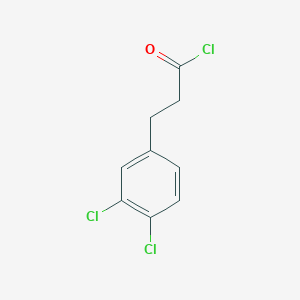
3-(2,5-difluorophenyl)-2-methyl-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,5-difluorophenyl)-2-methyl-4(3H)-quinazolinone is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is part of the quinazolinone family, which is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation.
作用機序
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
Related compounds have been found to induce apoptosis in cancer cells , suggesting that this compound might interact with its targets to trigger programmed cell death.
Biochemical Pathways
Related compounds have been found to inhibit various enzymes and have broad-spectrum biological activities , indicating that this compound could potentially affect multiple biochemical pathways.
Result of Action
Related compounds have been found to exhibit cytotoxic activity against various cancer cell lines , suggesting that this compound might have similar effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-difluorophenyl)-2-methyl-4(3H)-quinazolinone typically involves the reaction of 2,5-difluoroaniline with 2-methyl-4(3H)-quinazolinone under specific conditions. One common method includes the use of a catalyst and a solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, further enhances the efficiency of industrial production.
化学反応の分析
Types of Reactions
3-(2,5-difluorophenyl)-2-methyl-4(3H)-quinazolinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups replacing the fluorine atoms.
類似化合物との比較
Similar Compounds
3-(2,5-difluorophenyl)-2-methyl-4(3H)-quinazolinone: Known for its anticancer properties.
3-(2,4-difluorophenyl)-2-methyl-4(3H)-quinazolinone: Similar structure but with different fluorine substitution pattern, leading to variations in biological activity.
3-(3,5-difluorophenyl)-2-methyl-4(3H)-quinazolinone: Another isomer with distinct properties.
Uniqueness
This compound stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
特性
IUPAC Name |
3-(2,5-difluorophenyl)-2-methylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2O/c1-9-18-13-5-3-2-4-11(13)15(20)19(9)14-8-10(16)6-7-12(14)17/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBWFLPZTJQTEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24819493 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[(3S,4R)-4-(2,5-Difluorophenyl)pyrrolidin-3-yl]-methanol hydrochloride](/img/new.no-structure.jpg)
![1-[4-(ADAMANTAN-1-YL)PHENOXY]-3-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]PROPAN-2-OL](/img/structure/B2799598.png)


![tert-Butyl (2-oxospiro[3.5]nonan-7-yl)carbamate](/img/structure/B2799605.png)


![7-(2-Ethoxyphenyl)-5-methyl-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2799610.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{1-[2-(pyridin-3-yl)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2799613.png)
![2-(benzylsulfanyl)-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]acetamide](/img/structure/B2799615.png)
![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(2,5-dichlorothiophen-3-yl)methanone](/img/structure/B2799616.png)
amine dihydrochloride](/img/structure/B2799617.png)
![2-(7-(4-bromophenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2799619.png)
